

Application Note and Protocol for Aflatoxicol Quantification in Liver Tissue by HPLC

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Compound of Interest

Compound Name: Aflatoxicol

Cat. No.: B190519

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Introduction

Aflatoxins, a group of mycotoxins produced by *Aspergillus* species, are potent hepatocarcinogens. Aflatoxin B1 (AFB1), the most toxic of the group, is metabolized in the liver by cytochrome P450 enzymes into various metabolites, including the highly reactive AFB1-8,9-epoxide and hydroxylated forms such as aflatoxin M1 (AFM1) and **aflatoxicol**.^[1] **Aflatoxicol** is a significant metabolite as it can be converted back to AFB1, thus serving as a reservoir for the parent toxin and contributing to its prolonged toxic effect. Accurate quantification of **aflatoxicol** in liver tissue is crucial for toxicological studies, risk assessment, and the development of therapeutic interventions.

This application note provides a detailed protocol for the quantification of **aflatoxicol** in liver tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is sensitive, specific, and has been compiled from established procedures for aflatoxin analysis in biological matrices.^{[2][3][4][5]}

Principle

The method involves the extraction of **aflatoxicol** from homogenized liver tissue, followed by a cleanup step to remove interfering substances. The purified extract is then analyzed by reverse-phase HPLC with fluorescence detection. For enhanced sensitivity, a pre-column or post-column derivatization step can be employed to increase the fluorescence of **aflatoxicol**.

Materials and Reagents

- **Aflatoxicol** standard (Sigma-Aldrich or equivalent)
- HPLC-grade acetonitrile, methanol, and water
- Chloroform
- Dichloromethane
- Formic acid
- Potassium bromide (KBr)
- Nitric acid (4N)
- Celite 545 or equivalent diatomaceous earth
- Anhydrous sodium sulfate
- Solid-Phase Extraction (SPE) cartridges (C18)
- Immunoaffinity columns (optional, for enhanced cleanup)
- Trifluoroacetic acid (TFA) for derivatization (optional)

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary pump
 - Autosampler
 - Fluorescence detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Homogenizer

- Centrifuge
- Solid-Phase Extraction manifold
- Nitrogen evaporator
- Vortex mixer
- Analytical balance

Experimental Protocol

Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **aflatoxicol** standard in 1 mL of methanol. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 ng/mL.

Sample Preparation

- Homogenization: Weigh 1 g of liver tissue and homogenize it with 5 mL of a methanol:water (80:20, v/v) solution.
- Extraction:
 - Add 10 mL of dichloromethane to the homogenate and shake vigorously for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the lower organic layer (dichloromethane).
 - Repeat the extraction step twice more.
 - Pool the organic extracts.
- Cleanup (Solid-Phase Extraction):

- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
- Load the pooled extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove polar impurities.
- Elute the **aflatoxinol** with 5 mL of methanol.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
 - Reconstitute the residue in 500 µL of the mobile phase.
 - Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

HPLC Conditions

- Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
- Mobile Phase: A mixture of water:acetonitrile:methanol (60:20:20, v/v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Fluorescence Detector Wavelengths: Excitation at 365 nm and Emission at 440 nm.

Pre-column Derivatization (Optional, for enhanced sensitivity)

- To the dried extract from step 2.4, add 200 µL of n-hexane and 100 µL of trifluoroacetic acid (TFA).
- Vortex for 30 seconds and incubate at 40°C for 15 minutes.
- Evaporate to dryness under nitrogen.
- Reconstitute in 500 µL of mobile phase.

Data Presentation

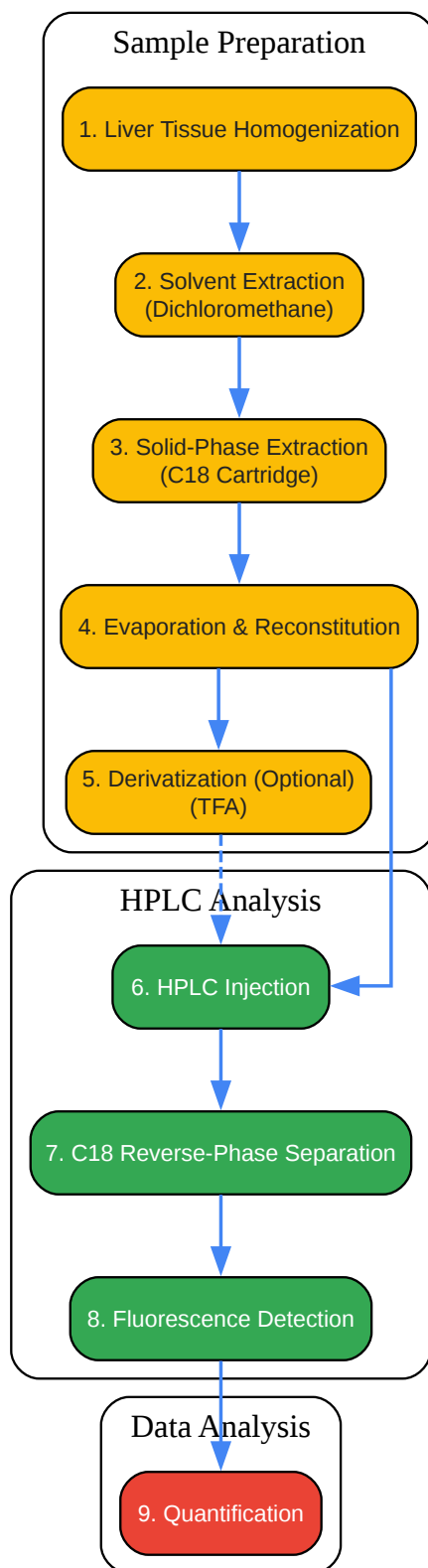
Table 1: HPLC Operational Parameters

Parameter	Value
Column	C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase	Water:Acetonitrile:Methanol (60:20:20, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Fluorescence Detection	Excitation: 365 nm, Emission: 440 nm
Run Time	25 min

Table 2: Method Performance Characteristics

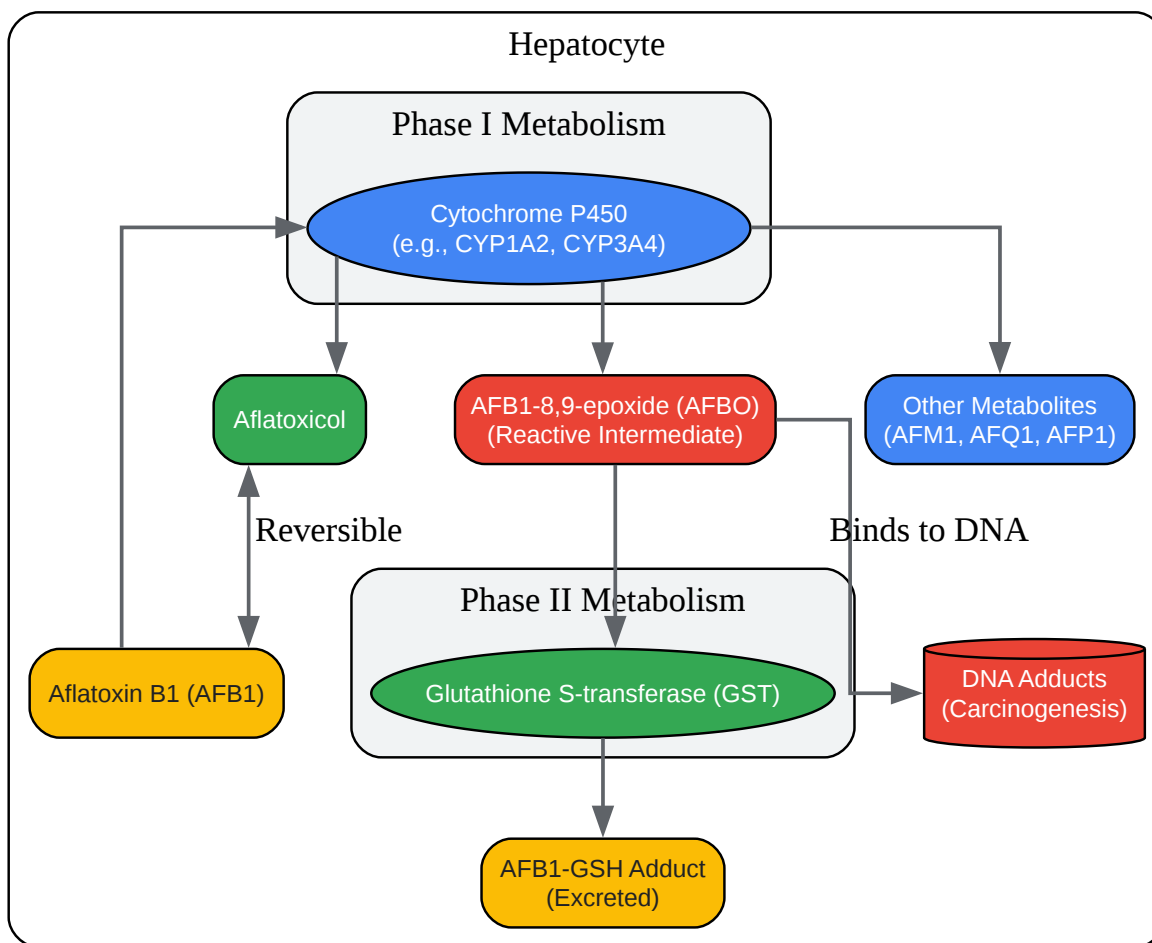
Parameter	Value	Reference
Limit of Detection (LOD)	0.03 - 0.10 ng/g	
Limit of Quantitation (LOQ)	0.09 - 0.18 ng/g	
Recovery	85% - 96%	
Linearity Range	0.2 - 10 ng/g	

Visualizations



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Caption: Experimental workflow for **aflatoxinol** quantification in liver tissue.



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Caption: Simplified metabolic pathway of Aflatoxin B1 in the liver.

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